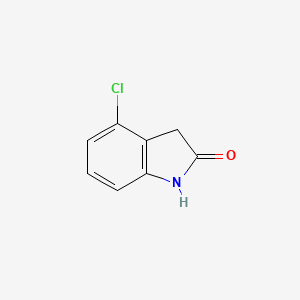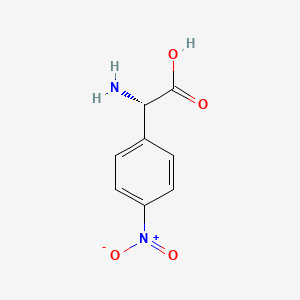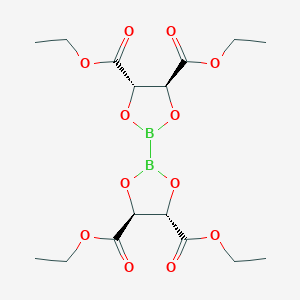
Bis(diethyl-D-tartrate glycolato)diboron
Vue d'ensemble
Description
Bis(diethyl-D-tartrate glycolato)diboron is an organic compound with the empirical formula C16H24B2O12 . It has a molecular weight of 429.98 .
Molecular Structure Analysis
The molecular structure of Bis(diethyl-D-tartrate glycolato)diboron can be represented by the SMILES stringCCOC(=O)[C@H]1OB(O[C@@H]1C(=O)OCC)B2OC@@HC(=O)OCC)C(=O)OCC . This representation encodes the stereochemistry and connectivity of the molecule. Physical And Chemical Properties Analysis
Bis(diethyl-D-tartrate glycolato)diboron has an optical activity of [α]20/D +17°, c = 1 in chloroform . Its melting point is reported to be between 40-47 °C .Applications De Recherche Scientifique
Life Science Research
“Bis(diethyl-D-tartrate glycolato)diboron” is used in life science research . While specific applications are not detailed, life science research encompasses a broad range of fields including biology, biochemistry, genetics, and more.
Material Science Research
This compound is also used in material science research . Material science involves the study of the properties of materials and their potential applications. This could include anything from developing new materials to improving existing ones.
Chemical Synthesis
“Bis(diethyl-D-tartrate glycolato)diboron” is used in chemical synthesis . It could potentially be used as a reagent or catalyst in various chemical reactions.
Chromatography
While not explicitly stated, the use of “Bis(diethyl-D-tartrate glycolato)diboron” in chromatography could be a potential application given its use in chemical synthesis . Chromatography is a technique used to separate mixtures and is widely used in biochemical research.
Proteomics Research
This compound is mentioned as a product for proteomics research . Proteomics is the large-scale study of proteins, and this compound could potentially be used in the analysis or synthesis of proteins.
Analytical Research
“Bis(diethyl-D-tartrate glycolato)diboron” could potentially be used in various forms of analytical research . This could include anything from the analysis of chemical compounds to the development of new analytical techniques.
Safety and Hazards
The safety data sheet for Bis(diethyl-D-tartrate glycolato)diboron suggests that it should be handled with care. Personal protective equipment such as dust masks type N95 (US), eyeshields, and gloves are recommended . It’s important to note that this compound is for R&D use only and not for medicinal, household, or other use .
Propriétés
IUPAC Name |
diethyl (4S,5S)-2-[(4S,5S)-4,5-bis(ethoxycarbonyl)-1,3,2-dioxaborolan-2-yl]-1,3,2-dioxaborolane-4,5-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24B2O12/c1-5-23-13(19)9-10(14(20)24-6-2)28-17(27-9)18-29-11(15(21)25-7-3)12(30-18)16(22)26-8-4/h9-12H,5-8H2,1-4H3/t9-,10-,11-,12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJOXKUBPSYCAFX-BJDJZHNGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)C(=O)OCC)C(=O)OCC)B2OC(C(O2)C(=O)OCC)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(O[C@@H]([C@H](O1)C(=O)OCC)C(=O)OCC)B2O[C@@H]([C@H](O2)C(=O)OCC)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24B2O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30373496 | |
| Record name | Bis(diethyl-D-tartrate glycolato)diboron | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30373496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
430.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(diethyl-D-tartrate glycolato)diboron | |
CAS RN |
312693-46-2 | |
| Record name | Bis(diethyl-D-tartrate glycolato)diboron | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30373496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



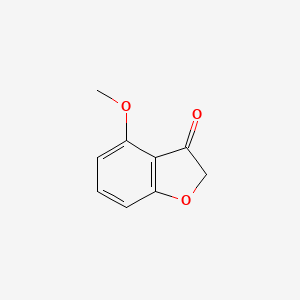
![6-nitrobenzo[d]thiazol-2(3H)-one](/img/structure/B1585618.png)

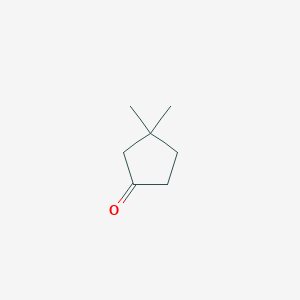
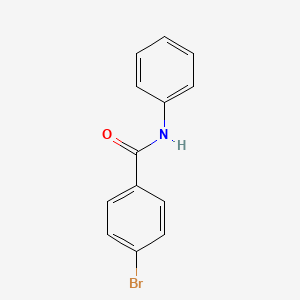
![3,4-dimethyl-1-phenylpyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B1585624.png)

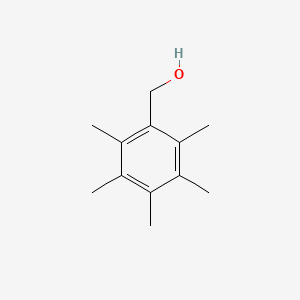
![2-(4'-Chloro-[1,1'-biphenyl]-4-yl)acetic acid](/img/structure/B1585630.png)
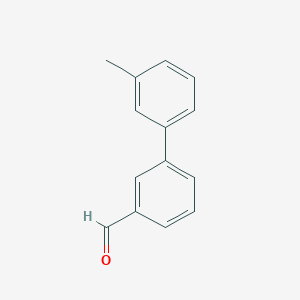
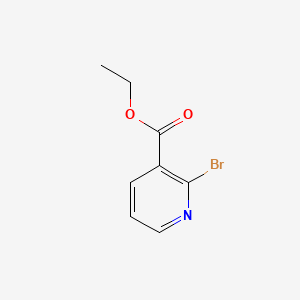
![[3-(4-Methoxyphenyl)isoxazol-5-yl]methanol](/img/structure/B1585634.png)
